2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde
Overview
Description
2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde, also known as 2-Methyl-2-propen-1-ol, is a synthetic compound that is widely used in scientific research applications. It is a versatile compound that can be used for a variety of purposes, from synthesis to the study of biochemical and physiological effects. In
Scientific Research Applications
Catalysis and Chemical Synthesis
Catalysis by Basic Carbons : Research demonstrates the utility of basic carbons in catalyzing the condensation of benzaldehyde derivatives, leading to precursors for the production of 1,4-dihydropyridine derivatives. These derivatives have expanding applications in pharmaceuticals, notably as calcium channel blockers, showcasing the role of catalysis in drug precursor synthesis (Perozo-Rondón et al., 2006).
Enantioselective Arylation : The use of piperidino derivatives as catalysts for the arylation of aldehydes demonstrates their importance in achieving high enantiomeric excesses in synthetic chemistry, which is crucial for the production of chiral pharmaceuticals (Fontes et al., 2004).
Pharmaceutical Intermediates and Drug Discovery
Synthesis of 2-Aminopyrimidinones : A study on the synthesis of 2-aminopyrimidinones reveals the role of piperidine in facilitating reactions that lead to compounds with potential for drug development, highlighting the versatility of nitrogen-containing heterocycles in medicinal chemistry (Bararjanian et al., 2010).
Chemosensors for pH : The development of chemosensors based on benzaldehyde derivatives emphasizes the role of these compounds in creating sensitive and selective probes for biological and environmental monitoring, with applications ranging from diagnosing diseases to detecting pollutants (Dhawa et al., 2020).
Catalytic Processes and Material Synthesis
- Zeolite-based Catalysis : Investigations into the use of zeolites for the condensation of benzaldehyde derivatives underscore the significance of catalytic processes in synthesizing intermediates for calcium antagonists and other pharmaceuticals, illustrating the intersection of materials science and chemistry in drug development (Corma et al., 1990).
properties
IUPAC Name |
2-[2-(2-methylpiperidin-1-yl)ethoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-13-6-4-5-9-16(13)10-11-18-15-8-3-2-7-14(15)12-17/h2-3,7-8,12-13H,4-6,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUSVEIXGVNEFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCOC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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